molecular formula C18H30F3N3O2 B6133987 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide

Cat. No.: B6133987
M. Wt: 377.4 g/mol
InChI Key: APHXMARTBQKJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a trifluoropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoropropanoyl Group: This step involves the reaction of the piperidine derivative with trifluoropropanoic acid or its derivatives under suitable conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidine and piperidine derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-ethylpyrrolidin-2-yl)methyl]amine: A simpler analog without the piperidine and trifluoropropanoyl groups.

    3-(1-ethylpyrrolidin-2-yl)piperidine: Lacks the trifluoropropanoyl group.

    N-[(1-ethylpyrrolidin-2-yl)methyl]-3-piperidinylpropanamide: Lacks the trifluoropropanoyl group.

Uniqueness

The presence of the trifluoropropanoyl group in N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30F3N3O2/c1-2-23-9-3-4-15(23)13-22-16(25)6-5-14-7-10-24(11-8-14)17(26)12-18(19,20)21/h14-15H,2-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXMARTBQKJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.